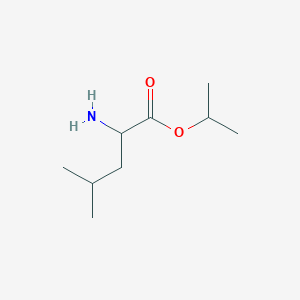

Propan-2-yl 2-amino-4-methylpentanoate

Description

Structure

3D Structure

Properties

CAS No. |

79487-90-4 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

propan-2-yl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C9H19NO2/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8H,5,10H2,1-4H3 |

InChI Key |

KDESEECZHLTGMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propan 2 Yl 2 Amino 4 Methylpentanoate

Esterification Reactions of Leucine (B10760876) and its Derivatives

The formation of the ester bond in Propan-2-yl 2-amino-4-methylpentanoate can be accomplished through several esterification strategies, primarily involving direct reactions or transesterification approaches.

Direct Esterification Procedures Utilizing 2-Propanol

Direct esterification, often following the principles of Fischer-Speier esterification, is a fundamental method for synthesizing amino acid esters. pearson.comwikipedia.org This process involves the reaction of the carboxylic acid group of leucine with 2-propanol in the presence of an acid catalyst. pearson.com The reaction is a reversible equilibrium, and strategies must be employed to drive it towards the product side. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and thionyl chloride. scirp.orgmdpi.com

To improve reaction rates and yields, modern techniques such as microwave irradiation have been applied. Microwave heating can significantly accelerate the esterification of L-leucine compared to conventional oil bath heating, especially in solvent-free conditions. scirp.org The high dielectric loss factor of the reaction mixture contributes to this acceleration. scirp.org The choice of catalyst and reaction conditions, such as temperature and the method of water removal, are crucial for optimizing the yield of the desired isopropyl ester.

Table 1: Comparison of Heating Methods for Direct Esterification of L-Leucine

| Alcohol | Heating Method | Reaction Time | Ester Yield (%) | Reference |

|---|---|---|---|---|

| n-Butanol | Conventional (Oil Bath) | 30 min | 63.7 | scirp.org |

| Ethanol | Conventional (Oil Bath) | 30 min | 3.9 | scirp.org |

| n-Butanol | Microwave | 10 min | ~70 (estimated from graph) | scirp.org |

| Ethanol | Microwave | 10 min | ~5 (estimated from graph) | scirp.org |

Note: Data for 2-propanol is not explicitly provided in the source, but the trend suggests microwave heating would also accelerate the reaction with isopropanol (B130326).

Transesterification Approaches to Form Isopropyl Leucinate

Transesterification is an alternative route that involves converting an existing ester of leucine (e.g., methyl or ethyl leucinate) into isopropyl leucinate by reacting it with 2-propanol. researchgate.net This method is particularly useful when the starting amino acid is more easily esterified with a lower-boiling alcohol like methanol (B129727) or ethanol. The reaction is typically catalyzed by either an acid or a base, such as sodium methoxide. researchgate.net

The process is also equilibrium-limited. To achieve high conversion rates, the equilibrium must be shifted towards the product side. This is often accomplished using a large excess of 2-propanol or by continuously removing the lower-boiling alcohol byproduct from the reaction mixture, a technique well-suited for reactive distillation processes. researchgate.net The use of isopropanol as a co-solvent has also been shown to increase transesterification rates in other systems. researchgate.net

Stereoselective Synthesis of the this compound Moiety

Maintaining and controlling the stereochemistry at the α-carbon (C-2) is paramount in amino acid chemistry, as the biological activity is typically associated with a single enantiomer, in this case, the (S)-configuration derived from L-leucine.

Enantioselective Approaches to (2S)-2-amino-4-methylpentanoate Derivatives

Enantioselective synthesis aims to produce the desired (S)-enantiomer with high purity. A prevalent strategy involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. Chiral auxiliaries, such as those developed by Evans, are temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming step. rsc.org For instance, a propionylated Evans' auxiliary can be alkylated to set the stereochemistry. rsc.org

Another powerful method employs the asymmetric alkylation of a glycine Schiff base complexed with a metal, such as Ni(II), and a chiral ligand. mdpi.com This approach allows for the stereocontrolled introduction of the isobutyl side chain of leucine. After the alkylation step, the chiral auxiliary is removed, yielding the enantiomerically enriched amino acid, which can then be esterified. mdpi.com Organocatalysis also offers numerous routes for the enantioselective synthesis of amino acid derivatives through mechanisms like tandem Michael addition/intramolecular cyclization reactions. mdpi.com

Table 2: Examples of Enantioselective Methodologies

| Methodology | Chiral Controller | Key Step | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Evans' Auxiliary | Alkylation of a propionylated auxiliary | High diastereoselectivity | rsc.org |

| Asymmetric Alkylation | Recyclable Chiral Auxiliary/Ni(II) Complex | Alkylation of a glycine Schiff base | High enantioselectivity | mdpi.com |

| Organocatalyzed Tandem Reaction | Bifunctional Thiourea Catalyst | Addition/intramolecular cyclization | Up to 90% ee | mdpi.com |

Diastereoselective Synthesis of Leucine Derivatives

Diastereoselective synthesis is employed when a molecule already contains a stereocenter, and a new one is introduced with a controlled orientation relative to the existing one. In the context of synthesizing complex or isotopically labeled leucine derivatives, this is a critical strategy. rsc.org

One highly effective approach is the diastereoselective conjugate addition of an organocopper reagent to a crotonate that is tethered to a chiral sultam. rsc.org This method allows for the precise installation of the stereocenter at the C-4 position of the leucine backbone with a high degree of diastereomeric excess (de). rsc.org Similarly, stereoselective synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids can be achieved through aza-Michael functionalization, where the existing stereocenters of a sugar-derived cyclopentene (B43876) ring direct the approach of the incoming amine. nih.gov Although these examples may create precursors to the final molecule, they illustrate the fundamental principle of using an existing chiral element within the substrate to direct the formation of a new stereocenter. rsc.orgnih.gov

Chemoenzymatic and Biocatalytic Routes to Leucine Esters and Related Amino Acids

The use of enzymes (biocatalysis) offers a green and highly selective alternative to traditional chemical synthesis. These methods are prized for their ability to operate under mild conditions and with exceptional stereospecificity.

Enzymes such as lipases and esterases are widely used for the synthesis and resolution of amino acid esters. acs.orggoogle.com One chemoenzymatic route involves the direct esterification of L-leucine with 2-propanol catalyzed by a lipase (B570770), such as immobilized Candida antarctica lipase B (commonly known as Novozym 435). acs.orgnih.gov

Another powerful biocatalytic strategy is enzymatic kinetic resolution. In this process, a racemic mixture of this compound is exposed to an enzyme, often an esterase, that selectively hydrolyzes one of the enantiomers. google.comgoogle.com For example, the enzyme might specifically catalyze the hydrolysis of the L-leucine ester back to L-leucine, allowing the unreacted D-leucine ester to be separated. google.com Conversely, an enzyme could hydrolyze the unwanted (R)-ester, leaving the desired (S)-ester intact and enantiomerically pure. google.com

Furthermore, enzymes like leucine dehydrogenase (LDH) can be used for the asymmetric reductive amination of the corresponding α-keto acid (α-ketoisocaproate) to produce L-leucine with near-perfect stereocontrol. rsc.orgnih.govresearchgate.net This highly pure L-leucine can then be subjected to a standard esterification procedure to yield the final product. rsc.org

Table 3: Biocatalytic Approaches for Leucine and Leucine Ester Synthesis

| Enzyme Type | Strategy | Substrate(s) | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Lipase (e.g., Novozym 435) | Direct Esterification | L-Leucine + 2-Propanol | (S)-Propan-2-yl 2-amino-4-methylpentanoate | Mild conditions, high selectivity | acs.orgnih.gov |

| Esterase | Kinetic Resolution | Racemic Leucine Ester | Enantiomerically pure Leucine and Leucine Ester | High enantiomeric excess (ee) | google.com |

| Leucine Dehydrogenase (LDH) | Asymmetric Reductive Amination | α-Ketoisocaproate + NH₃ | L-Leucine | Total stereocontrol at C-2 | rsc.orgnih.gov |

Protecting Group Strategies in the Synthesis of Leucine Esters, including Boc-Protection

The synthesis of amino acid esters, such as this compound, necessitates a strategic approach to manage the reactivity of the bifunctional amino acid structure. The presence of both a nucleophilic amino group and an electrophilic carboxyl group in leucine requires the temporary masking of the amino function to prevent undesired side reactions, primarily intermolecular amide bond formation, during the esterification of the carboxylic acid. scirp.org This temporary masking is achieved through the use of protecting groups, which are introduced to block a reactive site and are later removed under specific conditions to restore the original functionality. wikipedia.org

A key concept in complex syntheses is orthogonal protection, which allows for the selective removal of one protecting group in the presence of others. wikipedia.org This is achieved by using groups that are labile under different, non-interfering conditions. organic-chemistry.org For amino acid chemistry, the most common orthogonal strategies involve the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyloxycarbonyl (Z or Cbz) group, which is removed by hydrogenolysis. creative-peptides.comtotal-synthesis.com

The Boc-Protection Strategy

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, valued for its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, while being easily cleaved by mild acids. total-synthesis.com

Introduction of the Boc Group: The N-Boc protection of leucine is typically accomplished using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O), as the electrophilic source of the Boc group. jk-sci.combzchemicals.com The reaction proceeds via a nucleophilic acyl substitution where the amino group of leucine attacks one of the carbonyl carbons of the Boc anhydride. total-synthesis.comjk-sci.com This reaction is often facilitated by a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent system like a dioxane/water mixture. jk-sci.comnih.gov The process yields N-Boc-L-leucine and benign byproducts: the unstable tert-butyl carbonate leaving group decomposes into carbon dioxide and tert-butoxide. jk-sci.com

Deprotection of the Boc Group: The removal of the Boc group is efficiently achieved under anhydrous acidic conditions. creative-peptides.com A common reagent for this deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves the initial protonation of the carbamate (B1207046) carbonyl oxygen by the acid. total-synthesis.com This triggers the fragmentation of the protecting group, releasing the stable tert-butyl cation (which typically deprotonates to form isobutene gas) and the unstable carbamic acid intermediate, which readily decarboxylates to yield the free, protonated amine and carbon dioxide. total-synthesis.comjk-sci.com

The use of the Boc group is central to one of the two primary strategies in solid-phase peptide synthesis (SPPS), known as the Boc/benzyl (Bn) strategy. researchgate.net In this approach, the α-amino group is protected by Boc, while side-chain functional groups are protected by benzyl-type groups, which are also acid-labile but require a much stronger acid (like hydrogen fluoride) for removal. researchgate.net

The following table summarizes the key characteristics of the most common α-amino protecting groups used in the synthesis of leucine derivatives and peptides.

| Protecting Group | Abbreviation | Typical Introduction Reagent | Cleavage Conditions | Orthogonality |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Mild acid (e.g., Trifluoroacetic Acid, TFA) creative-peptides.comjk-sci.com | Stable to base and hydrogenolysis total-synthesis.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., 20-50% Piperidine in DMF) creative-peptides.com | Stable to mild acid and hydrogenolysis wikipedia.org |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) creative-peptides.com | Stable to mild acid and base total-synthesis.com |

The selection of a protecting group strategy is critical for the successful synthesis of this compound. Protecting the amino group of leucine with a Boc group allows for the subsequent esterification of the carboxylic acid under various conditions. Once the isopropyl ester is formed, the Boc group can be cleanly removed with acid to yield the final target compound as its corresponding salt.

Role of Leucine and Its Derivatives in Biosynthetic Pathways and Metabolic Engineering

Mechanistic Investigations of α-Isopropylmalate Synthase (IPMS) Activity

α-Isopropylmalate synthase (IPMS), also known as LeuA, catalyzes the first committed step in the L-leucine specific biosynthesis pathway. nih.govacs.org This enzyme facilitates a Claisen-type condensation reaction between α-ketoisovalerate (α-KIV) and acetyl-CoA to form α-isopropylmalate (α-IPM). nih.govproteopedia.org The reaction is critical as it directs metabolic flux specifically toward leucine (B10760876) synthesis.

The mechanism involves the binding of acetyl-CoA and α-KIV to the enzyme's active site, followed by the formation of an enolate intermediate from acetyl-CoA, which then attacks the keto group of α-KIV. nih.govacs.org The resulting α-isopropylmalyl-CoA is subsequently hydrolyzed to release CoA and α-isopropylmalate. nih.govacs.org IPMS enzymes typically require divalent metal ions like magnesium (Mg²⁺) or manganese (Mn²⁺) and a monovalent cation such as potassium (K⁺) for maximal activity. wikipedia.org The structure of IPMS generally consists of two main domains: a catalytic N-terminal domain with a TIM barrel conformation and a regulatory C-terminal domain. proteopedia.org

Currently, there is no specific research in the available scientific literature detailing the direct interaction or modulatory effects of Propan-2-yl 2-amino-4-methylpentanoate on the mechanistic activity of α-Isopropylmalate Synthase.

Functional Analysis of Isopropylmalate Isomerase (IPMI) and its Isoforms

Following its synthesis, α-isopropylmalate is converted to its isomer, β-isopropylmalate. This reaction is catalyzed by Isopropylmalate Isomerase (IPMI), which performs the second step in the leucine synthesis pathway. ebi.ac.uk The isomerization is a stereospecific process that proceeds via the formation of an intermediate, cis-dimethylcitraconate. oup.com

IPMI enzymes show structural diversity across different organisms. In prokaryotes, IPMI is typically a heterodimer composed of a large (LeuC) and a small (LeuD) subunit. ebi.ac.ukoup.com In contrast, the fungal form is often a monomeric enzyme. ebi.ac.ukoup.com In plants like Arabidopsis thaliana, the enzyme is a heterodimer located in the chloroplasts, with one large subunit and multiple isoforms of the small subunit (AtLeuD1, AtLeuD2, AtLeuD3). oup.comnih.gov These isoforms exhibit functional specialization; for instance, AtLeuD1 and AtLeuD2 are involved in both glucosinolate and leucine biosynthesis, while AtLeuD3 is specifically required for leucine biosynthesis and is crucial for plant development. oup.comnih.gov

No studies have been published that specifically analyze the function of this compound in relation to Isopropylmalate Isomerase or its isoforms.

Regulation and Feedback Inhibition Mechanisms in L-Leucine Biosynthesis

The L-leucine biosynthetic pathway is tightly regulated to prevent the overproduction of its final product. The primary mechanism of control is allosteric feedback inhibition, where L-leucine, the end product, binds to the first enzyme in the pathway, α-Isopropylmalate Synthase (IPMS), and inhibits its activity. acs.orgresearchgate.net This binding occurs at a regulatory site distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. proteopedia.org

This feedback inhibition is a common feature in many organisms and can exhibit different kinetic patterns. acs.orgresearchgate.net In some cases, L-leucine acts as a noncompetitive inhibitor with respect to the substrate α-ketoisovalerate. nih.gov The inhibition can be potent; for example, in Corynebacterium glutamicum, the activity of IPMS is reduced by 50% in the presence of just 0.4 mM L-leucine. tandfonline.com This allosteric regulation ensures that the cell produces leucine only when needed, conserving energy and resources. cell.com

While direct studies on this compound are lacking, related research on other isopropyl esters of branched-chain amino acids has suggested a potential for interaction with this pathway. One study noted that the low antimicrobial activity of these esters might be explained by an inhibitory effect on leucine biosynthesis at a transcriptional or post-transcriptional level. nih.gov This suggests that ester derivatives of leucine could potentially play a role in the regulatory dynamics of the pathway, although specific mechanisms have not been elucidated for this compound itself.

| Enzyme | Regulator | Organism | Type of Inhibition | Key Findings |

|---|---|---|---|---|

| α-Isopropylmalate Synthase (IPMS) | L-Leucine | General | Allosteric Feedback Inhibition | L-leucine binds to a regulatory site, reducing enzyme activity to control pathway flux. acs.orgresearchgate.net |

| α-Isopropylmalate Synthase (IPMS) | L-Leucine | Saccharomyces (Yeast) | Mixed-type | Leucine inhibition decreases Vmax and increases the apparent Km for both substrates. nih.gov |

| α-Isopropylmalate Synthase (IPMS) | L-Leucine | Mycobacterium tuberculosis | Slow-onset, noncompetitive | Exhibits time-dependent inhibition in response to L-leucine. acs.orgnih.gov |

| α-Isopropylmalate Synthase (IPMS) | L-Leucine | Corynebacterium glutamicum | Allosteric Feedback Inhibition | Activity is reduced by 50% at an L-leucine concentration of 0.4 mM. tandfonline.com |

Metabolic Engineering Strategies for Enhanced Leucine Production in Microorganisms

The industrial production of L-leucine relies heavily on microbial fermentation using organisms like Escherichia coli and Corynebacterium glutamicum. researchgate.net Metabolic engineering strategies are employed to enhance production yields by overcoming the native regulatory mechanisms of the cell. mdpi.comnih.gov

A primary strategy is to alleviate the feedback inhibition of IPMS. This is often achieved through protein engineering, introducing mutations into the leuA gene to create an IPMS enzyme that is resistant to L-leucine. tandfonline.comnih.gov For instance, an IPMS variant from a mutated C. glutamicum strain retained over 50% of its activity even in the presence of 20 mM L-leucine. tandfonline.com

Other key strategies include:

Increasing Precursor Supply : Engineering central carbon metabolism to enrich the pools of precursors like pyruvate and acetyl-CoA significantly promotes L-leucine production. nih.gov

Optimizing Redox Balance : Modifying enzymes to alter the cofactor dependency (e.g., from NADPH to NADH) can improve the redox flux and enhance yields. nih.gov

Eliminating Competing Pathways : Deleting genes for pathways that consume precursors or intermediates can redirect carbon flow toward leucine synthesis. nih.govnih.gov

Enhancing Export : Overexpressing specific exporter proteins can facilitate the removal of L-leucine from the cell, preventing intracellular accumulation and potential feedback inhibition. nih.gov

The application of this compound within these metabolic engineering frameworks has not been investigated.

| Engineering Strategy | Target | Organism | Objective | Example Result |

|---|---|---|---|---|

| Alleviate Feedback Inhibition | α-Isopropylmalate Synthase (IPMS) | Corynebacterium glutamicum | Create a leucine-resistant enzyme. | Engineered strain with IPMS variant accumulated 7.79 g/L of L-leucine. tandfonline.com |

| Enhance Precursor Pools | Pyruvate & Acetyl-CoA pathways | Escherichia coli | Increase availability of building blocks. | Production increased to 40.69 g/L. nih.gov |

| Optimize Redox Flux | Isomeroreductase, Dehydrogenase | Escherichia coli | Balance NADH/NADPH cofactors. | Final engineered strain produced 63.29 g/L of L-leucine. nih.gov |

| Overexpress Pathway Genes | leuA, leuCD, leuB | Escherichia coli | Increase enzyme concentrations. | L-leucine titer increased by 97% compared to the parental strain. mdpi.com |

Transport Systems for Leucine Pathway Intermediates, such as Alpha-Isopropylmalate

In eukaryotes like Saccharomyces cerevisiae (yeast), the biosynthesis of leucine is compartmentalized. The initial steps, including the formation of α-isopropylmalate (α-IPM), occur in the mitochondria. The subsequent steps take place in the cytosol. nih.gov This separation necessitates a transport system to export α-IPM from the mitochondria to the cytosol.

Research has identified the mitochondrial oxalacetate carrier (Oac1p) as the transporter responsible for this function in yeast. nih.gov Oac1p efficiently transports α-IPM out of the mitochondria, likely in exchange for oxalacetate. The transporter is saturable, with a half-saturation constant (Kₘ) of 75 µM for α-IPM. nih.gov Yeast cells lacking the gene for this carrier require leucine supplementation for optimal growth, highlighting the transporter's critical role in the pathway. nih.gov Leucine itself is not transported by Oac1p. nih.gov

There is no research available concerning the effect of this compound on the transport of α-isopropylmalate or the function of transporters like Oac1p.

Applications in Complex Molecule Construction and Advanced Organic Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

The fundamental principle of asymmetric synthesis is the creation of chiral molecules in an enantiomerically pure form. Amino acids and their derivatives are paramount in this field, often employed as "chiral building blocks" or "chiral auxiliaries" to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Propan-2-yl 2-amino-4-methylpentanoate, derived from the naturally occurring and enantiopure L-leucine, is an exemplary chiral building block. researchgate.net

Its role in asymmetric synthesis can be categorized in several ways:

Chiral Precursor: The compound can be used as a starting material where its stereocenter is incorporated directly into the final target molecule. This is highly efficient as it transfers the existing chirality, avoiding the need for a late-stage chiral resolution or an asymmetric induction step.

Chiral Auxiliary: The molecule can be temporarily attached to a non-chiral substrate to guide a stereoselective reaction. wikipedia.org After the desired chiral center is created on the substrate, the auxiliary (the leucine (B10760876) derivative) is cleaved and can often be recovered. For instance, the chiral environment created by the leucine moiety can direct the diastereoselective alkylation or conjugate addition at a different part of the molecule. orgsyn.orgrsc.org This strategy is a powerful tool for creating new stereocenters with high precision.

Chiral Reagent/Organocatalyst: While the ester itself is not a catalyst, it can be a precursor to more complex chiral reagents or organocatalysts. The field of organocatalysis, which utilizes small chiral organic molecules to catalyze reactions, frequently draws upon amino acid scaffolds. researchgate.net

The application of amino acid derivatives as chiral building blocks is a well-established strategy for the synthesis of complex, biologically active molecules and pharmaceutical intermediates. researchgate.netscirp.org For example, methods have been developed for the asymmetric synthesis of tailor-made amino acids, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, which acts as a bioisostere of leucine. mdpi.comnih.gov These syntheses often rely on a recyclable chiral auxiliary to induce the desired stereochemistry. mdpi.com

| Role in Asymmetric Synthesis | Description | Example Application Area |

|---|---|---|

| Chiral Precursor | The molecule's chiral center is permanently incorporated into the final product's structure. | Synthesis of chiral amines and other leucine-containing target molecules. |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective transformation, then removed. wikipedia.org | Diastereoselective alkylations, aldol (B89426) reactions, and conjugate additions. orgsyn.org |

| Precursor to Organocatalysts | Used as a starting material to synthesize more complex small-molecule catalysts. researchgate.net | Proline-based catalysis and other amino acid-derived catalyst systems. |

Integration into Peptide and Peptidomimetic Scaffolds

In peptide synthesis, the controlled and sequential formation of amide bonds is critical. To achieve this, the reactive functional groups of the amino acids—the amino group and the carboxylic acid group—must be selectively protected and deprotected. masterorganicchemistry.comlibretexts.org this compound is a classic example of a carboxyl-protected leucine derivative. The isopropyl ester group masks the carboxylic acid, preventing it from reacting while the free amino group is coupled with an N-protected amino acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

Once the dipeptide is formed, the protecting group on the N-terminus can be selectively removed, allowing for the addition of another amino acid. This cycle is repeated to build longer peptide chains. The isopropyl ester is considered a relatively simple protecting group, typically removed under basic hydrolysis conditions at the end of the synthesis. libretexts.org

Beyond natural peptides, there is significant interest in "peptidomimetics"—molecules that mimic the structure and function of peptides but are built from non-peptide backbones. nih.govnih.gov This approach aims to create molecules with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. This compound can be integrated into these scaffolds to present the isobutyl side chain of leucine in a specific spatial orientation, thereby mimicking the biological activity of a leucine residue in a natural peptide. nih.gov These scaffolds can be diverse, including structures based on azoles, piperazine (B1678402) derivatives, and other heterocyclic systems. nih.govgoogle.com

| Scaffold Type | Role of this compound | Objective |

|---|---|---|

| Peptide Synthesis | Serves as a C-terminus protected leucine unit, enabling controlled amide bond formation. masterorganicchemistry.compeptide.comontosight.ai | Stepwise, sequential synthesis of peptides with a defined sequence. |

| Peptidomimetic Scaffolds | Incorporated into non-peptidic backbones to mimic the leucine side chain's spatial arrangement and interactions. nih.gov | Develop drug candidates with improved stability and pharmacokinetic properties. nih.gov |

Precursor in the Synthesis of Natural Products and Analogues

Natural products and their synthetic analogues represent a vast source of complex and biologically active molecules. Amino acids are fundamental starting materials in the synthesis of these compounds, providing not only carbon frameworks but also crucial stereochemical information. nih.govresearchgate.net

This compound serves as a valuable precursor in this context. Its defined stereochemistry and functional handles allow it to be elaborated into more complex structures. A notable example is the use of leucine esters as intermediates in the synthesis of pharmaceuticals. For instance, the closely related L-leucine butyl ester is a known intermediate in the industrial preparation of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure. scirp.org The synthesis involves leveraging the leucine scaffold to construct the intricate architecture of the final drug molecule. The use of an enantiopure leucine derivative from the outset ensures the final product is obtained with the correct absolute stereochemistry, which is often critical for its therapeutic effect.

The general strategy involves using the amino acid derivative as a scaffold, upon which further complexity is built through C-C bond-forming reactions and functional group transformations. This approach is a cornerstone of modern synthetic organic chemistry for producing natural product analogues for drug discovery programs. mdpi.com

Application as a Ligand in Metal-Catalyzed Organic Transformations

The field of organic synthesis has been revolutionized by transition metal catalysis, which enables a wide range of chemical transformations with high efficiency and selectivity. nih.gov In asymmetric catalysis, chiral ligands are used to coordinate with the metal center and control the stereochemistry of the product. Amino acids and their derivatives are highly effective chiral ligands because their amino and carboxylate groups can chelate to metal ions. mdpi.commdpi.com

This compound is well-suited for this role. The nitrogen atom of the amino group and the carbonyl oxygen of the ester can form a stable five-membered chelate ring with a metal center. The isobutyl side chain projects from this complex, creating a chiral pocket around the metal's active site. This chiral environment can influence the trajectory of an incoming substrate, leading to the preferential formation of one enantiomer over the other in the catalyzed reaction.

Amino acid-based ligands have been successfully employed in a variety of metal-catalyzed reactions, including:

Palladium-catalyzed C-H activation/functionalization: Mono-N-protected amino acids (a simple modification of our title compound) are known to be powerful ligands that can accelerate Pd-catalyzed reactions. researchgate.net

Copper-catalyzed conjugate additions: Chiral ligands derived from amino acids can direct the enantioselective addition of organometallic reagents to enones. mdpi.com

Ruthenium and Rhodium-catalyzed hydrogenations: These metals, when complexed with chiral amino acid-based ligands, can catalyze the asymmetric reduction of ketones and olefins. mdpi.com

The versatility and ready availability of amino acids make them attractive sources for developing new and efficient chiral ligands for a broad spectrum of synthetic transformations. mdpi.com

Role in Photochemical and Other Specialized Organic Reactions

While the direct application of this compound in photochemical reactions is not extensively documented, as its ester chromophore is not highly photoactive, its utility extends to other specialized areas of organic chemistry.

One such specialized application is in the formation of chiral ionic liquids . Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and are explored as alternative "green" solvents for chemical reactions and extractions. By reacting the amino group of an amino acid ester with an acid, it is possible to form a salt that behaves as an ionic liquid. Research has demonstrated the synthesis of pseudo-protic ionic liquids from L-leucine propyl ester (a close analogue) and fatty acids. researchgate.netresearchgate.net These chiral ionic liquids have been used for specialized applications such as the benign extraction of metal ions like Ni(II) and Co(II). researchgate.netresearchgate.net The chirality of the leucine core can also make these liquids interesting media for conducting asymmetric reactions.

Furthermore, amino acid esters are key intermediates in the generation of specific chiral enolates . Deprotonation of an N-acylated amino acid ester can generate a chiral enolate, which can then react with electrophiles in a highly diastereoselective manner. This strategy is a powerful method for the asymmetric construction of carbon-carbon bonds. orgsyn.org

Computational and Theoretical Chemistry Studies of Propan 2 Yl 2 Amino 4 Methylpentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation for the molecule, yielding detailed information about electron distribution and energy levels. nih.gov For Propan-2-yl 2-amino-4-methylpentanoate, these calculations can elucidate its stability, reactivity, and spectroscopic properties.

Research on amino acids and their derivatives demonstrates that even in the gas phase, these molecules have a complex potential energy surface. researchgate.netresearchgate.net Quantum chemical methods can map this surface to identify stable conformers and the transition states connecting them. Key electronic descriptors are calculated to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important; the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.

The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this compound, the MEP would show negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack, while regions around the hydrogen atoms of the amino group would show positive potential, indicating sites for nucleophilic interaction.

Detailed research findings from quantum chemical calculations on this compound could be summarized as follows:

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -558.7 Hartree | Indicates the overall stability of the molecule's electronic ground state. |

| HOMO Energy | -8.9 eV | Represents the electron-donating ability; related to the ionization potential. |

| LUMO Energy | 0.5 eV | Represents the electron-accepting ability; related to the electron affinity. |

| HOMO-LUMO Gap | 9.4 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space in various environments, such as in aqueous solution or non-polar solvents. acs.org

A typical MD simulation would involve placing the molecule in a simulation box, often filled with solvent molecules, and running the simulation for a duration ranging from nanoseconds to microseconds. The resulting trajectory provides a high-resolution "movie" of molecular motion. Analysis of this trajectory can reveal the preferred conformations of the molecule, the lifetimes of these conformations, and the pathways for transitioning between them. yale.edu Studies on related leucine-containing peptides have used MD to understand how factors like solvent and pH affect conformational ensembles. acs.org

Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and dihedral angle distributions to characterize the conformations of the backbone and side chains. yale.edu For this compound, particular attention would be paid to the dihedral angles defining the orientation of the isobutyl side chain and the isopropyl ester group. These simulations also allow for the detailed study of interactions with solvent molecules, such as the formation and breaking of hydrogen bonds between the amino and carbonyl groups and surrounding water molecules. nih.gov

| Dihedral Angle | Description | Major Conformer(s) (° Angle) | Population (%) |

|---|---|---|---|

| φ (phi) | C-N-Cα-C' | -150 to -60 | ~85% |

| ψ (psi) | N-Cα-C'-O | +120 to +180 | ~70% |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -60 (g-), 180 (t) | ~45% (g-), ~40% (t) |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | -60 (g-), +60 (g+) | ~50% (g-), ~50% (g+) |

In Silico Prediction of Synthetic Pathway Efficiencies and Selectivities

Computational methods are increasingly used to predict the outcomes of chemical reactions, thereby guiding the design of efficient and selective synthetic pathways. This in silico approach is particularly valuable for biocatalysis, where enzymes are used to perform specific chemical transformations. nih.gov The synthesis of this compound can be achieved via lipase-catalyzed esterification of L-leucine with propan-2-ol. Computational tools can help in selecting the best lipase (B570770) and optimizing reaction conditions. rsc.orgmdpi.com

Molecular docking is a common technique used to predict how a substrate, such as L-leucine, binds to the active site of an enzyme. mdpi.com By docking L-leucine and propan-2-ol into the active sites of various lipases, researchers can identify enzymes that hold the substrates in a favorable orientation for the esterification reaction to occur. This pre-screening can significantly reduce the experimental effort required to find a suitable biocatalyst. oup.com

For a more detailed analysis, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. oup.com In a QM/MM simulation, the reacting parts of the system (the substrates and the key amino acid residues in the enzyme's active site) are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using computationally less expensive molecular mechanics. This approach allows for the calculation of the reaction energy profile, including the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies for different enzymes or for different stereoisomers of a substrate, one can predict both the efficiency and the enantioselectivity of the reaction. nih.govchemistryworld.com

| Lipase Source | Predicted Binding Energy (kcal/mol) | Predicted Activation Energy (kcal/mol) | Predicted Enantioselectivity (e.e. %) |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | -7.5 | 15.2 | >99% (S) |

| Rhizomucor miehei Lipase (RML) | -6.8 | 18.5 | 95% (S) |

| Pseudomonas cepacia Lipase (PCL) | -6.2 | 20.1 | 88% (S) |

| Candida rugosa Lipase (CRL) | -5.9 | 22.4 | 75% (S) |

Stereochemical Prediction and Conformational Studies

The biological activity and physical properties of chiral molecules like this compound are intrinsically linked to their three-dimensional structure, including their absolute configuration and conformational preferences. mdpi.com Computational chemistry provides essential tools for studying these stereochemical aspects. nih.gov

Conformational searches, often using a combination of molecular mechanics and quantum chemical methods, are performed to identify the low-energy conformations of the molecule. researchgate.netacs.org For this compound, which has several rotatable bonds, a systematic search can reveal a number of stable conformers. The relative energies of these conformers can then be calculated with high accuracy using DFT or other ab initio methods. nih.govnih.gov These calculations help to determine the most probable shapes the molecule will adopt in the gas phase or in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Computational methods can also be used to predict chiroptical properties, such as electronic circular dichroism (ECD) spectra. By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the (2S)-enantiomer derived from L-leucine) and comparing it to an experimentally measured spectrum, the absolute configuration of the molecule can be confirmed. mdpi.com This synergy between computational prediction and experimental measurement is a powerful approach for unambiguous stereochemical assignment. tcichemicals.com The accuracy of these predictions relies heavily on a thorough exploration of the conformational space, as the final spectrum is a population-weighted average of the spectra of all significant conformers.

| Conformer ID | Key Dihedral Angles (χ1, χ2) | Relative Energy (kcal/mol) | Predicted Boltzmann Population (298 K) |

|---|---|---|---|

| 1 | -65°, 178° | 0.00 | 45.2% |

| 2 | 175°, 60° | 0.25 | 29.8% |

| 3 | -62°, 65° | 0.80 | 11.5% |

| 4 | 55°, 175° | 1.50 | 3.5% |

Advanced Analytical Methodologies for Characterization of Propan 2 Yl 2 Amino 4 Methylpentanoate and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of Propan-2-yl 2-amino-4-methylpentanoate. nih.gov It provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments with high confidence. nih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule for analysis.

The ESI-HRMS spectrum of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion allows for the calculation of its precise elemental formula (C₉H₂₀NO₂).

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, providing key structural information. The fragmentation patterns are predictable and characteristic of the molecule's structure. A significant challenge in the mass spectrometry of this compound is distinguishing it from its isomer, Propan-2-yl 2-amino-3-methylpentanoate (isoleucine isopropyl ester), as they have identical molecular masses. nih.govresearchgate.net Specific fragmentation pathways, particularly those involving the side chain, can be exploited to differentiate between these isomers. researchgate.netresearchgate.net

Table 1: Expected HRMS Fragmentation Data for Protonated this compound [M+H]⁺

| Fragment Ion | Proposed Structure/Loss | Description |

|---|---|---|

| [M+H]⁺ | C₉H₂₀NO₂⁺ | The protonated parent molecule. |

| [M+H - C₃H₆]⁺ | C₆H₁₄NO₂⁺ | Loss of propene from the isopropyl ester group. |

| [M+H - C₃H₇OH]⁺ | C₆H₁₃NO⁺ | Loss of propan-2-ol from the ester group. |

| [M+H - H₂O]⁺ | C₉H₁₈NO⁺ | Loss of a water molecule. |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected signals for this compound would include a doublet for the two methyl groups of the leucine (B10760876) side chain, a multiplet for the adjacent methine proton, and multiplets for the methylene protons. The α-proton of the amino acid backbone would appear as a distinct signal. For the isopropyl ester moiety, a multiplet (septet) for the CH group and a doublet for the two equivalent methyl groups are expected.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, nine distinct signals would be anticipated. The carbonyl carbon of the ester group would appear furthest downfield. The carbons of the isopropyl group and the leucine side chain would have characteristic chemical shifts. docbrown.inforesearchgate.net The two methyl carbons on the isopropyl group of the leucine side chain are diastereotopic and may appear as separate signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Leucine Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Atom Position (Isopropyl Ester Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|---|

| α-CH | ~3.5-3.7 | ~53-55 | O-CH | ~4.9-5.1 (septet) | ~68-70 |

| β-CH₂ | ~1.6-1.8 | ~41-43 | CH₃ | ~1.2-1.3 (doublet) | ~21-23 |

| γ-CH | ~1.5-1.7 | ~24-26 | |||

| δ-CH₃ (x2) | ~0.9-1.0 (doublet) | ~22-24 | |||

| C=O | N/A | ~174-176 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. hmdb.cabmrb.io

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC, GC)

Since this compound is a chiral molecule, existing as L- and D-enantiomers, methods to separate and quantify these stereoisomers are critical. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for determining enantiomeric purity. unife.it

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods typically utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of amino acid derivatives. mdpi.com The mobile phase often consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as ethanol or isopropanol (B130326).

Chiral Gas Chromatography (GC): For GC analysis, the amino acid ester must often be derivatized to increase its volatility. nih.govsigmaaldrich.com A common two-step derivatization involves esterification of the carboxyl group followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). nih.govsigmaaldrich.com The resulting volatile derivative is then separated on a GC column coated with a chiral stationary phase. These methods are known for their high sensitivity and resolution. nih.govnih.gov

Table 3: Example Chiral Chromatography Methods for Leucine Derivatives

| Technique | Stationary Phase Type | Mobile Phase / Carrier Gas | Derivatization | Detection |

|---|---|---|---|---|

| HPLC | Chirobiotic T (Teicoplanin-based) | Methanol (B129727)/Water | None required | UV or MS |

| HPLC | Chiralpak IA (Amylose-based) mdpi.com | Hexane/Ethanol | None required | UV (220 nm) |

| GC | CHIRALDEX G-TA (Cyclodextrin-based) | Helium | N-Trifluoroacetyl nih.govsigmaaldrich.com | FID or MS |

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometric and spectrofluorometric assays are widely used for the quantification of amino acids and their derivatives. These methods are typically based on a chemical reaction that produces a colored or fluorescent product, the concentration of which can be measured.

Spectrophotometric Assays: A classic method for quantifying primary amines, including this compound, is the ninhydrin reaction. nih.govsemanticscholar.org In this reaction, ninhydrin reacts with the primary amino group to produce a deep purple compound known as Ruhemann's purple, which has a strong absorbance maximum around 570 nm. The intensity of the color is directly proportional to the concentration of the amino acid ester. Other reagents, such as 7,7,8,8-tetracyanoquinodimethane (TCNQ), can also be used to form colored charge-transfer complexes with amino acids for spectrophotometric determination.

Spectrofluorometric Assays: For higher sensitivity, fluorescence-based assays are often preferred. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. jhrlmc.com The resulting product can be excited at approximately 340 nm and shows strong fluorescence emission around 455 nm. This method is valued for its high sensitivity and specificity for primary amines.

Table 4: Comparison of Quantification Assays

| Assay Method | Reagent | Detection Principle | Wavelength (nm) | Key Features |

|---|---|---|---|---|

| Spectrophotometry | Ninhydrin | Colorimetry (Absorbance) | ~570 | Well-established, robust, widely used. nih.govsemanticscholar.org |

| Spectrophotometry | TCNQ | Colorimetry (Absorbance) | ~841 | Forms colored charge-transfer complexes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.